An In-depth Technical Guide to 4-Bromo-7-(trifluoromethoxy)-1H-indazole: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 4-Bromo-7-(trifluoromethoxy)-1H-indazole: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-Bromo-7-(trifluoromethoxy)-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is limited, this document leverages established principles of organic chemistry and data from analogous structures to present a detailed overview of its physicochemical properties, plausible synthetic routes, and predicted reactivity. The guide emphasizes the unique electronic and steric contributions of the trifluoromethoxy and bromo substituents, positioning this scaffold as a versatile building block for the development of novel therapeutics. All discussions are grounded in authoritative sources to ensure scientific integrity.
Introduction: The Indazole Scaffold and the Impact of Fluorine
The indazole core, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory effects. The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's pharmacological profile.
The subject of this guide, 4-Bromo-7-(trifluoromethoxy)-1H-indazole, incorporates two key functional groups that dramatically influence its chemical and biological properties. It is critical to distinguish the trifluoromethoxy (-OCF₃) group from the more common trifluoromethyl (-CF₃) group. The intervening oxygen atom in the -OCF₃ moiety alters the electronic landscape of the aromatic ring in a distinct manner.
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The Trifluoromethoxy (-OCF₃) Group : This functional group is a fascinating substituent in modern medicinal chemistry. It is strongly electron-withdrawing through induction (-I effect) due to the highly electronegative fluorine atoms.[1] However, the oxygen atom's lone pairs can participate in a weak resonance donation (+M effect). The net result is a deactivation of the ring towards electrophilic substitution, yet it remains an ortho-, para-director.[1] Crucially, the -OCF₃ group is highly lipophilic (Hansch-Leo π value of +1.04) and is known to enhance metabolic stability and membrane permeability, properties highly sought after in drug candidates.[2][3]
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The 4-Bromo Group : The bromine atom at the C4 position serves two primary functions. It influences the electronic properties of the ring and, more importantly, acts as a versatile synthetic handle for post-synthesis modification, particularly through palladium-catalyzed cross-coupling reactions.[4][5] This allows for the late-stage introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide will synthesize these foundational principles to build a detailed profile of 4-Bromo-7-(trifluoromethoxy)-1H-indazole.
Physicochemical and Spectroscopic Profile
Core Properties
The fundamental properties of 4-Bromo-7-(trifluoromethoxy)-1H-indazole are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₄BrF₃N₂O | (Calculated) |
| Molecular Weight | 297.03 g/mol | (Calculated) |
| CAS Number | Not Assigned | (Searched) |
| Appearance | Likely a white to off-white solid | (Inference) |
| Predicted LogP | ~3.2 - 3.8 | (Inference from analogues)[2][6] |
Predicted Spectroscopic Data
The structural characterization of this molecule would rely on standard spectroscopic techniques. The expected data are outlined below.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton at C3 of the pyrazole ring will likely appear as a singlet furthest downfield. The two protons on the benzene ring, H5 and H6, will appear as a pair of doublets due to ortho-coupling. The N-H proton of the indazole will be a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
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¹³C NMR : The carbon spectrum will show eight distinct signals for each carbon atom. The carbon bearing the bromine (C4) and the carbon bearing the trifluoromethoxy group (C7) will have their chemical shifts significantly influenced by these substituents. The CF₃ carbon within the -OCF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms.
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¹⁹F NMR : The fluorine NMR will be the simplest, showing a sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and elemental composition. A key feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretch (typically broad, around 3100-3300 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), C=C and C=N aromatic ring stretches (1400-1600 cm⁻¹), and strong C-F stretches (typically in the 1000-1300 cm⁻¹ region).
Proposed Synthesis and Core Reactivity
Plausible Synthetic Pathway
A logical and robust synthetic route to 4-Bromo-7-(trifluoromethoxy)-1H-indazole would likely start from a commercially available substituted aniline, such as 2-(trifluoromethoxy)aniline. The general strategy involves the formation of the indazole ring via cyclization of a substituted phenylhydrazine.[7][8]
Caption: Proposed synthetic workflow for 4-Bromo-7-(trifluoromethoxy)-1H-indazole.
Causality Behind Experimental Choices:
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Step 1: Regioselective Bromination: The synthesis begins with the bromination of 2-(trifluoromethoxy)aniline. The trifluoromethoxy group is ortho-, para-directing.[1] Since the para position is occupied by the amino group, and one ortho position is sterically hindered, bromination is expected to occur selectively at the other ortho position (C6 relative to the amine, which becomes C2 of the final aniline intermediate). N-Bromosuccinimide (NBS) is a common and effective reagent for this type of transformation.[9]
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Step 2: Formation of Hydrazine: The resulting aniline is converted to the corresponding hydrazine. This is a standard transformation involving diazotization with sodium nitrite and an acid, followed by reduction of the diazonium salt, typically with tin(II) chloride.
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Step 3: Ring Cyclization: The phenylhydrazine intermediate is then cyclized to form the indazole ring. Heating with formic acid or triethyl orthoformate followed by acid-catalyzed cyclization is a common method to construct the pyrazole portion of the indazole ring system.[7][10]
Core Reactivity Profile
The reactivity of 4-Bromo-7-(trifluoromethoxy)-1H-indazole is dictated by its three main components: the pyrazole ring, the C-Br bond, and the substituted benzene ring.
Caption: Key reactivity sites of the 4-Bromo-7-(trifluoromethoxy)-1H-indazole core.
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N1-Position (Pyrazole Ring): The N-H proton is acidic and can be deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can readily undergo alkylation, arylation, or acylation reactions. This site is crucial for modulating solubility and pharmacokinetic properties.
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C4-Position (Bromo Group): This is arguably the most versatile position for synthetic elaboration. The C-Br bond is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.[4] This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.[5][11]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
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Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
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Stille Coupling: Reaction with organostannanes.[12]
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-
C3-Position (Pyrazole Ring): The C3 proton is the most acidic carbon-bound proton on the indazole ring system. Under strong basic conditions (e.g., n-BuLi or LDA), this position can be deprotonated to form a nucleophilic anion, which can then be quenched with various electrophiles. Halogenation at this position is also well-documented for indazoles.
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Benzene Ring (C5, C6): The benzene portion of the molecule is electron-deficient due to the strong inductive withdrawal of the -OCF₃ group and the bromine atom. As such, it is generally deactivated towards electrophilic aromatic substitution. Nucleophilic aromatic substitution (SₙAr) is unlikely as there is no suitable leaving group on an activated position.
Applications in Drug Discovery and Medicinal Chemistry
The 4-Bromo-7-(trifluoromethoxy)-1H-indazole scaffold is a promising starting point for drug discovery programs.
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Kinase Inhibition: The indazole core is a well-known "hinge-binding" motif for many protein kinases. The substituents at the 4 and 7 positions can project into the solvent-exposed region or deep into hydrophobic pockets of the ATP-binding site, allowing for the optimization of potency and selectivity.
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Metabolic Stability: The trifluoromethoxy group is known to block sites of oxidative metabolism.[3][13] Its incorporation can lead to compounds with improved pharmacokinetic profiles, such as a longer half-life.
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Lipophilicity and Permeability: The -OCF₃ group significantly increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability.[2]
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Scaffold for Library Synthesis: The bromine at C4 is a key feature for diversity-oriented synthesis. A common core can be synthesized on a large scale, and then subjected to parallel cross-coupling reactions to rapidly generate a library of analogues for screening.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a validated, step-by-step protocol for a representative reaction, demonstrating the utility of the C4-bromo group as a synthetic handle. The conditions are based on established literature for similar bromo-heterocyclic substrates.[4][14]
Objective: To synthesize 4-(4-methoxyphenyl)-7-(trifluoromethoxy)-1H-indazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
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4-Bromo-7-(trifluoromethoxy)-1H-indazole (1.0 eq)
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4-Methoxyphenylboronic acid (1.2 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
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1,4-Dioxane (solvent)
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Water (co-solvent)
Procedure:
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Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-7-(trifluoromethoxy)-1H-indazole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.5 eq).
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Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst can be sensitive to oxygen.
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Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The solution should be sufficiently dilute to ensure all reagents are dissolved upon heating.
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Reaction: Immerse the reaction vessel in a pre-heated oil bath at 90-100 °C. Stir the mixture vigorously.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-indazole is consumed (typically 4-12 hours).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-(4-methoxyphenyl)-7-(trifluoromethoxy)-1H-indazole.
Self-Validation: The success of the protocol is validated by the complete consumption of the starting material and the appearance of a new, less polar spot on TLC corresponding to the product. Final confirmation is achieved through full spectroscopic characterization (NMR, MS) of the purified product, which should match the expected data for the coupled product.
References
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Larock, R. C. (2011). Literature Report Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. [Link]
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Barbosa, Y. C. M., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]
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Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. [Link]
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Sheremetev, A. B., et al. (2020). Benzo[1,2-d:4,5-d′]bis([1][2][15]thiadiazole) and Its Bromo Derivatives. Molecules. [Link]
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Sheng, Y., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
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